Neocarzinostatin

Chromatin biology DNA damage Epigenetics

Neocarzinostatin is the prototypical enediyne chromoprotein—a labile chromophore (MW 659) non-covalently bound with Kd ~10⁻¹⁰ M to a 113-aa apoprotein—and cannot be substituted by calicheamicin or bleomycin. It exhibits unique AT-rich DNA cleavage with staggered DSBs and outperforms bleomycin in chromatin studies (2.4-fold vs 5-fold inhibition). Its protein carrier enables straightforward bioconjugation for ADC/polymer-drug conjugate research, with SMANCS as the clinical benchmark (63.2% vs 16.7% Grade IV Lipiodol accumulation over epirubicin). Extreme salt sensitivity (85±5% inhibition) makes NCS a unique probe for ionic modulation of DNA-binding chemotherapeutics and tumor microenvironment modeling.

Molecular Formula C35H35NO12
Molecular Weight 661.6 g/mol
CAS No. 9014-02-2
Cat. No. B611948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeocarzinostatin
CAS9014-02-2
SynonymsZinostatin;  Neocarcinostatin
Molecular FormulaC35H35NO12
Molecular Weight661.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C3CC#CC4C(O4)(C#CC3=CC2OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)C7COC(=O)O7)NC)O)O
InChIInChI=1S/C35H35NO12/c1-16-12-19(42-4)14-22-20(16)8-9-23(37)27(22)32(40)45-24-13-18-10-11-35(26-15-43-34(41)46-26)25(48-35)7-5-6-21(18)31(24)47-33-28(36-3)30(39)29(38)17(2)44-33/h8-9,12-14,17,21,24-26,28-31,33,36-39H,6,15H2,1-4H3/t17-,21?,24-,25?,26?,28-,29+,30-,31-,33-,35+/m1/s1
InChIKeyBLXZMHNVKCEIJX-LTZUVELHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Neocarzinostatin (CAS 9014-02-2): A First-in-Class Enediyne Chromoprotein for DNA Damage Studies and Targeted Drug Delivery Research


Neocarzinostatin (NCS, CAS 9014-02-2) is a macromolecular chromoprotein enediyne antitumor antibiotic secreted by *Streptomyces macromomyceticus* [1]. It is structurally and functionally distinct among DNA-damaging agents, consisting of a labile, non-protein chromophore (NCS-chrom, MW 659) non-covalently bound with extremely high affinity (Kd ~ 10⁻¹⁰ M) to a 113-amino acid carrier apoprotein (apoNCS, 11.2 kDa) [2]. The chromophore is the sole cytotoxic entity responsible for sequence-specific DNA cleavage via a thiol-activated diradical mechanism, while the apoprotein serves as a protective carrier that stabilizes the labile chromophore and delivers it to DNA [3]. Unlike synthetic small-molecule enediynes (e.g., calicheamicin) or glycopeptide DNA cleavers (e.g., bleomycin), NCS is the prototypical member of the enediyne chromoprotein family and remains a foundational tool for studying radical-mediated DNA damage and macromolecular drug delivery systems [4].

Why Neocarzinostatin (9014-02-2) Cannot Be Replaced by Other Enediynes or DNA Cleavers in Research and Formulation Studies


Neocarzinostatin cannot be functionally substituted by other enediyne antibiotics (e.g., calicheamicin, esperamicin) or DNA-cleaving agents (e.g., bleomycin) due to its unique biphasic architecture—a chromoprotein complex wherein the apoprotein modulates stability, delivery, and the chromophore's reactivity profile. Direct comparative studies demonstrate that NCS exhibits a distinct DNA sequence preference for AT-rich regions and causes double-strand breaks staggered two base pairs apart, a cleavage pattern not fully recapitulated by calicheamicin or bleomycin [1]. Furthermore, NCS's DNA-binding affinity is exquisitely sensitive to ionic strength, with 85 ± 5% inhibition of activity observed in the presence of physiological salt concentrations—a liability that necessitates careful experimental control and differentiates it from less salt-sensitive enediynes [2]. Most critically, the apoprotein scaffold is a corequisite for the compound's utility in targeted delivery research; the pharmacokinetic profile of free NCS (t₁/₂ ~ 3 seconds in serum) is profoundly altered by conjugation to antibodies or polymers, a modification strategy enabled by the protein carrier that is not directly translatable to non-proteinaceous enediynes [3]. Substituting NCS with a small-molecule analog would bypass the fundamental delivery and stability challenges that define this compound's research applications.

Quantitative Evidence Guide: Head-to-Head Comparisons of Neocarzinostatin (9014-02-2) Against Key Analogs


DNA Damage in Nucleosomal Context: Neocarzinostatin Retains Superior Activity Compared to Bleomycin

In a precisely positioned nucleosome model, the DNA cleavage activity of neocarzinostatin (NCS) was inhibited 2.4-fold in the central region of nucleosome-bound DNA, whereas bleomycin (BLM) activity was inhibited 5-fold under identical conditions [1]. This indicates that NCS retains substantially greater access to and damage of DNA organized into chromatin compared to the glycopeptide antibiotic bleomycin.

Chromatin biology DNA damage Epigenetics

Salt-Dependent DNA Binding Affinity: A Critical Liability Differentiating Neocarzinostatin from Other Enediynes

The activity of neocarzinostatin is profoundly inhibited by the presence of salt, with 85 ± 5% inhibition observed under physiological sodium ion concentrations [1]. Mechanistic dissection revealed that this inhibition arises solely from salt interference with the drug's DNA-binding affinity, not from effects on protein stability, drug release, or activation [1]. While high intracellular Na⁺ is a known tumor cell feature, this sensitivity represents a unique experimental constraint and a potential differentiator for NCS compared to less salt-sensitive enediyne family members.

DNA intercalation Biophysical chemistry Tumor microenvironment

Polymer-Conjugated NCS (SMANCS) Demonstrates Superior Focal Tumor Control Versus Epirubicin in Hepatocellular Carcinoma

In a randomized controlled clinical trial comparing transcatheter arterial infusion (TAI) for hepatocellular carcinoma, the polymer-conjugated neocarzinostatin derivative SMANCS (styrene maleic acid neocarzinostatin) in Lipiodol demonstrated significantly superior focal tumor control compared to epirubicin in Lipiodol [1]. The SMANCS-treated group achieved 63.2% (12/19 patients) showing Grade IV (100% tumor) Lipiodol accumulation, versus only 16.7% (3/18 patients) in the epirubicin group (P<0.05) [1]. Furthermore, tumor regression of >25% was observed in 47.1% of SMANCS-treated patients compared to 7.7% of epirubicin-treated patients (P<0.05) [1].

Hepatocellular carcinoma Drug delivery Polymer therapeutics

Monoclonal Antibody Conjugation Enhances In Vivo Antitumor Activity of Neocarzinostatin Against Gastric and Pancreatic Cancer

The monoclonal antibody A7-neocarzinostatin conjugate (A7-NCS) exhibited stronger anticancer activity than free neocarzinostatin in a nude mouse model of peritoneal dissemination using the human gastric cancer cell line MKN45 [1]. In a separate pancreatic cancer xenograft model, A7-NCS administered intratumorally suppressed tumor growth completely at a dose that was ineffective via the intravenous route for free NCS [2].

Antibody-drug conjugates Gastric cancer Pancreatic cancer

Succinyl-NCS Derivative Demonstrates 2-5× Enhanced In Vivo Antitumor Activity Compared to Parental NCS

The bis-succinyl derivative of neocarzinostatin was found to be approximately two- to five-fold more active than the parent compound neocarzinostatin in vivo when tested in rats bearing eleven distinct Yoshida hepatoma ascitic cell lines [1]. Notably, when the effect of the derivative was compared with parental NCS at the molecular level with respect to the inhibition of DNA synthesis in vitro, the specific activities of the two were found to be almost identical [1]. This discrepancy between in vivo and in vitro potency suggests the succinyl modification confers enhanced stability against inactivation and proteolytic breakdown in the physiological environment.

Prodrug Pharmacokinetics Chemical modification

Differential DNA Repair Mutant Sensitivity Distinguishes Neocarzinostatin from Calicheamicin

A comparative study using Chinese hamster cell mutants defective in different DNA repair pathways revealed distinct response profiles for neocarzinostatin (NCS) and calicheamicin γ₁ᴵ (CAL) [1]. While both agents are radiomimetic enediynes, the radiosensitive mutants XR-V9B and V-E5 showed enhanced sensitivity to both drugs, but the magnitude of differential sensitivity varied between the two compounds across the panel of repair-deficient cell lines [1]. For cell killing (D₁₀ value), enhanced sensitivities of mutants with factors up to 4.4 were recorded; for micronucleus induction, increased sensitivities up to a factor of 18.1 were observed for radiosensitive mutants [1].

DNA repair Radiosensitivity Genotoxicity

Optimal Research and Procurement Scenarios for Neocarzinostatin (9014-02-2) Based on Quantitative Evidence


Investigating DNA Damage and Repair in a Chromatin Context

Researchers studying how chromatin structure influences DNA damage formation and repair should select neocarzinostatin over bleomycin. As demonstrated by the 2.4-fold versus 5-fold inhibition of cleavage in nucleosomal DNA [1], NCS provides a more robust signal in chromatin substrates, reducing the likelihood of false-negative results due to nucleosome-mediated protection. This is particularly critical for studies using reconstituted nucleosome arrays or cellular chromatin fractionation assays.

Developing and Validating Macromolecular Drug Delivery Systems

Neocarzinostatin is uniquely suited as a model payload for polymer-drug conjugates and antibody-drug conjugates (ADCs). Its protein carrier enables straightforward bioconjugation chemistry, and the profound alteration in pharmacokinetics upon conjugation—from a serum half-life of ~3 seconds for free NCS [2] to prolonged circulation of immunoconjugates—makes it an ideal tracer for evaluating tumor targeting and the enhanced permeability and retention (EPR) effect. Procurement of NCS is essential for laboratories developing novel drug delivery platforms that require a validated, chromoprotein-based model therapeutic.

Probing the Impact of the Tumor Microenvironment on Drug Activity

The extreme salt sensitivity of neocarzinostatin (85 ± 5% activity inhibition) [3] makes it a valuable probe for investigating how the ionic composition of the tumor microenvironment modulates the efficacy of DNA-binding chemotherapeutics. Researchers can leverage this property to model drug performance in high-salt tumor niches or to develop formulations that mitigate salt-induced inactivation. Comparative studies with less salt-sensitive enediynes (e.g., calicheamicin) can further delineate the contribution of DNA-binding affinity to overall cellular cytotoxicity.

Benchmarking Locoregional Therapies for Hepatocellular Carcinoma

For translational research focused on transarterial chemoembolization (TACE) or related locoregional therapies for liver cancer, SMANCS (polymer-conjugated neocarzinostatin) provides a clinically validated benchmark. The demonstrated superiority over epirubicin in achieving Grade IV Lipiodol accumulation (63.2% vs. 16.7%, P<0.05) [4] establishes SMANCS as a reference standard for evaluating new formulations or combination regimens aimed at enhancing tumor retention and focal tumor control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neocarzinostatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.